
3-O-Methyl Estrone hydrazone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl Estrone hydrazone-d5 is a deuterium-labeled derivative of 3-O-Methyl Estrone hydrazone. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound has a molecular formula of C19H21D5N2O and a molecular weight of 303.45 .
Preparation Methods
The synthesis of 3-O-Methyl Estrone hydrazone-d5 involves the condensation of 3-O-Methyl Estrone with hydrazine in the presence of deuterium. The reaction typically occurs under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
3-O-Methyl Estrone hydrazone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The hydrazone group can undergo substitution reactions with electrophiles, leading to the formation of substituted hydrazones
Scientific Research Applications
3-O-Methyl Estrone hydrazone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of estrone derivatives.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in hormone-related studies.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in the production of hormone-related drugs .
Mechanism of Action
The mechanism of action of 3-O-Methyl Estrone hydrazone-d5 involves its interaction with estrogen receptors. The compound binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
3-O-Methyl Estrone hydrazone-d5 can be compared with other similar compounds such as:
3-Methoxy-estra-1,3,5(10)-trien-17-one-d5 Hydrazone: Similar in structure but differs in the position of the methoxy group.
Estrone-d5 Hydrazone: Lacks the methoxy group present in this compound.
Estradiol-d5 Hydrazone: Contains an additional hydroxyl group compared to this compound .
Properties
Molecular Formula |
C19H26N2O |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(E)-[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-ylidene]hydrazine |
InChI |
InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1/i3D2,5D2,15D |
InChI Key |
SOXXAISJFSZAOS-VYCBPXRYSA-N |
Isomeric SMILES |
[2H][C@]12CC[C@]\3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC/C3=N\N)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



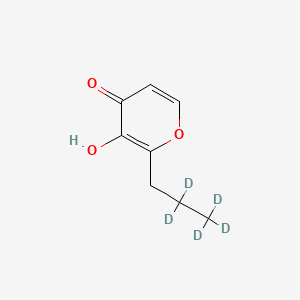
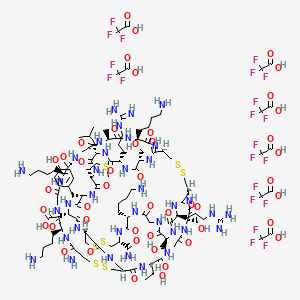
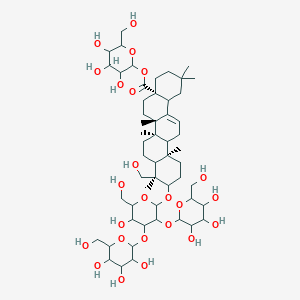
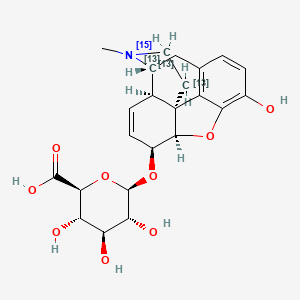

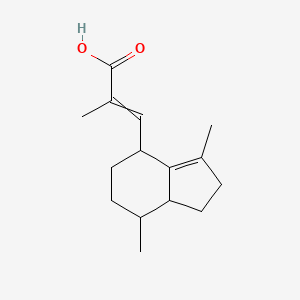
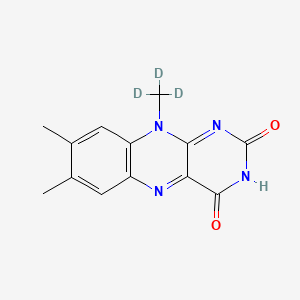
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
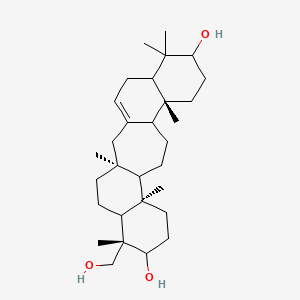
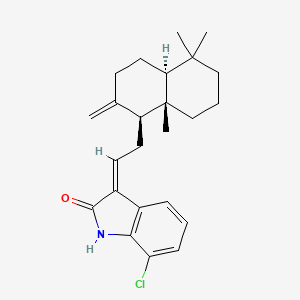
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)


